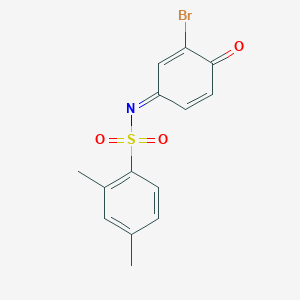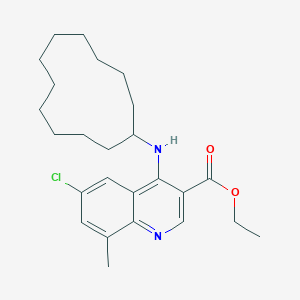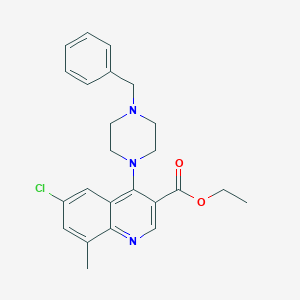
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells, which may have implications in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.
Méthodes De Synthèse
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-bromo-4-hydroxy-2,5-cyclohexadien-1-one in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-bromo-4-hydroxybenzaldehyde in the presence of a base and a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C14H12BrNO3S |
|---|---|
Poids moléculaire |
354.22 g/mol |
Nom IUPAC |
(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-3-6-14(10(2)7-9)20(18,19)16-11-4-5-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+ |
Clé InChI |
XQLWDYFUNSBESG-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


